3-Acetoxy-2-cyclohexen-1-one chemical properties
3-Acetoxy-2-cyclohexen-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Acetoxy-2-cyclohexen-1-one
Abstract
3-Acetoxy-2-cyclohexen-1-one is a versatile bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry. As the enol acetate of the common building block 1,3-cyclohexanedione, it possesses a unique electronic profile characterized by an α,β-unsaturated ketone system and a reactive enol ester. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, spectroscopic signature, and characteristic reactivity. We will explore its utility as a Michael acceptor, its role in pericyclic reactions, and its applications as a substrate in transition-metal-catalyzed transformations, offering field-proven insights for researchers, chemists, and professionals in drug development.
Introduction and Molecular Overview
3-Acetoxy-2-cyclohexen-1-one, with the chemical formula C₈H₁₀O₃, is a cyclic enol acetate derived from cyclohexane-1,3-dione.[1] The presence of three distinct oxygen-containing functional groups—a ketone, an ester, and an alkene within a six-membered ring—confers a rich and nuanced reactivity profile. Its structure effectively "traps" the enol tautomer of cyclohexane-1,3-dione, a diketone that exists predominantly in its enolic form in solution.[2] This structural feature is central to its chemical behavior, providing a masked β-dicarbonyl system while also presenting the characteristic reactivity of an α,β-unsaturated ketone and an allylic acetate. Understanding this duality is critical for leveraging its synthetic potential.
The molecule's utility stems from its ability to act as a precursor for more complex polycyclic systems, particularly in the construction of six-membered rings, a common motif in natural products and pharmaceuticals like steroids.[3][4]
Logical Relationship: From Precursor to Product
The following diagram illustrates the fundamental relationship between the precursor, its tautomer, and the final product.
Caption: Synthesis via trapping of the enol tautomer.
Synthesis and Spectroscopic Characterization
The most direct and common synthesis of 3-acetoxy-2-cyclohexen-1-one involves the O-acylation of its precursor, 1,3-cyclohexanedione.
Experimental Protocol: Synthesis from 1,3-Cyclohexanedione
This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind this choice is the ready availability of the starting diketone and the high efficiency of trapping the thermodynamically favored enol tautomer with an acetylating agent.
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Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
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Addition of Acetylating Agent: Add acetic anhydride (1.1 to 1.5 eq). For catalysis, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be employed to facilitate the reaction.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid and any unreacted acetic anhydride.
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Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-acetoxy-2-cyclohexen-1-one.
Spectroscopic and Physical Properties
Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. The key physical and spectroscopic data are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| Boiling Point | 255.6°C at 760 mmHg | [] |
| Density | 1.13 g/cm³ | [] |
| IUPAC Name | (3-oxocyclohexen-1-yl) acetate |[] |
Table 2: Characteristic Spectroscopic Data
| Spectroscopy | Characteristic Peaks/Shifts (Expected) | Functional Group Assignment |
|---|---|---|
| FT-IR (cm⁻¹) | ~1760 (strong) | Ester C=O stretch |
| ~1685 (strong) | Ketone C=O stretch (conjugated) | |
| ~1640 (medium) | C=C stretch (conjugated) | |
| ~1200 (strong) | C-O stretch (ester) | |
| ¹H NMR (ppm) | ~5.8-6.0 (s, 1H) | Vinylic proton (-CH=C-OAc) |
| ~2.4-2.7 (m, 4H) | Allylic protons (-CH₂-C=O and -CH₂-C=C) | |
| ~2.2 (s, 3H) | Acetyl methyl protons (-OCOCH₃) | |
| ¹³C NMR (ppm) | ~198 | Ketone Carbonyl (C=O) |
| ~168 | Ester Carbonyl (C=O) | |
| ~155 | Enol Carbon (C-OAc) | |
| ~115 | Vinylic Carbon (C=CH) |
| | ~35, ~30, ~21 | Aliphatic Carbons (CH₂) and Methyl Carbon (CH₃) |
Note: NMR values are approximate and can vary based on the solvent used.
Core Chemical Reactivity
The reactivity of 3-acetoxy-2-cyclohexen-1-one is governed by the interplay between its α,β-unsaturated ketone system and the enol acetate moiety. This dual nature allows it to participate in a wide range of transformations.
Workflow: Major Reactivity Pathways
Caption: Key reactivity pathways for the title compound.
As a Michael Acceptor
The conjugated system renders the β-carbon electrophilic, making it susceptible to nucleophilic attack in a Michael (or 1,4-conjugate) addition. This is a cornerstone reaction for forming new carbon-carbon bonds.[6]
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Causality: The electron-withdrawing nature of the ketone polarizes the C=C double bond, creating a partial positive charge on the β-carbon. Soft nucleophiles, such as cuprates, enamines, or stabilized enolates, preferentially attack this site over the harder carbonyl carbon.
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Application: This reactivity is fundamental to annulation strategies. For example, the addition of a ketone enolate followed by an intramolecular aldol condensation is the basis of the Robinson annulation, a powerful method for constructing six-membered rings fused to another ring system.[3][4][7][8] While the classic Robinson annulation uses methyl vinyl ketone, 3-acetoxy-2-cyclohexen-1-one can serve as a more complex Michael acceptor, leading to highly functionalized products.[4]
In Palladium-Catalyzed Allylic Alkylation
The acetate group is an excellent leaving group in the presence of a palladium(0) catalyst. This enables the molecule to undergo Tsuji-Trost type reactions, where a nucleophile attacks the allylic position.[9]
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Mechanism Insight: The reaction proceeds via the formation of a π-allyl palladium intermediate. A Pd(0) catalyst inserts into the carbon-oxygen bond of the allylic acetate. The subsequent attack by a nucleophile can occur at either end of the π-allyl system, though it is often highly regioselective. This pathway is crucial for introducing substituents at the C3 position of the cyclohexenone ring.[10][11]
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Synthetic Utility: This method provides a complementary strategy to Michael additions for functionalizing the ring. It allows for the formation of C-C, C-N, and C-O bonds at a position that is otherwise not directly electrophilic.[9] This has been applied in the synthesis of various carbocyclic and heterocyclic structures.[11]
As a Dienophile in Diels-Alder Reactions
The electron-deficient double bond of the enone system makes 3-acetoxy-2-cyclohexen-1-one an effective dienophile in [4+2] cycloaddition reactions.[12]
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Principle: When reacted with an electron-rich diene, it readily forms a bicyclic adduct, creating two new carbon-carbon bonds and up to four new stereocenters in a single, highly stereospecific step.
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Application: This is an exceptionally efficient method for rapidly building molecular complexity, forming the core of many natural products. The resulting bicyclic ketone can be further manipulated through various transformations.
Safety and Handling
As with any laboratory chemical, proper handling of 3-acetoxy-2-cyclohexen-1-one is essential.
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Hazards: The compound is classified as a flammable liquid and vapor.[13][14] It is harmful if swallowed, in contact with skin, or if inhaled.[13][14] It causes skin irritation and serious eye damage.[13][14]
-
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[13]
-
Use in a well-ventilated area or outdoors.[13]
-
Wear protective gloves, eye protection, and face protection.[13]
-
Ground and bond container and receiving equipment to prevent static discharge.[13]
-
Store in a tightly closed container in a dry, well-ventilated place.[15]
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Conclusion
3-Acetoxy-2-cyclohexen-1-one is a strategically important synthetic intermediate whose value lies in its predictable and versatile reactivity. By understanding the distinct roles of its enone and enol acetate functionalities, chemists can harness its potential in Michael additions, palladium-catalyzed substitutions, and cycloaddition reactions. Its ability to serve as a robust building block for complex molecular architectures ensures its continued relevance in the fields of organic synthesis, natural product discovery, and the development of novel therapeutic agents. This guide has provided the foundational knowledge required for its effective application, grounded in established chemical principles and safety protocols.
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